molecular formula C16H19N3O3 B10895708 ethyl 3-[(2-ethylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(2-ethylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10895708
M. Wt: 301.34 g/mol
InChI Key: JUFJDVXGKYZORO-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-ethylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, anilino, and carbonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-ethylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylaniline with ethyl 3-oxo-3-(1-methyl-1H-pyrazol-5-yl)propanoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the carbonyl and anilino groups.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(2-ethylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-ethylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or ethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(2-ethylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-ethylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-[(2-ethylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-[(2-fluoroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-[(2-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the anilino group. The presence of different substituents can significantly impact the chemical properties and reactivity of the compounds, highlighting the uniqueness of ethyl 3-[(2-ethylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

ethyl 5-[(2-ethylphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-4-11-8-6-7-9-12(11)17-15(20)13-10-14(19(3)18-13)16(21)22-5-2/h6-10H,4-5H2,1-3H3,(H,17,20)

InChI Key

JUFJDVXGKYZORO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN(C(=C2)C(=O)OCC)C

Origin of Product

United States

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